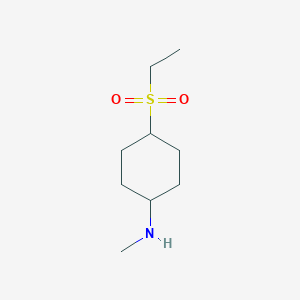

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

4-ethylsulfonyl-N-methylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-8(10-2)5-7-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

XZPWINKDUVOXOP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1CCC(CC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

Sulfonation of Cyclohexanone Followed by Reductive Amination

Sulfonation Step

The synthesis begins with cyclohexanone, a cyclic ketone, reacting with ethanesulfonyl chloride in the presence of triethylamine as a base. This step introduces the ethanesulfonyl group at position 4 via nucleophilic attack by the enolate ion formed from cyclohexanone:

$$

\text{Cyclohexanone} + \text{CH₃CH₂SO₂Cl} \xrightarrow{\text{Et₃N, heat}} \text{4-(Ethanesulfonyl)cyclohexanone} + \text{HCl}

$$

Triethylamine neutralizes HCl, driving the reaction forward. Heating (typically 60–80°C) ensures complete conversion.

Reductive Amination

The ketone intermediate undergoes reductive amination with methylamine. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine formed between the ketone and methylamine, yielding the N-methylamine group:

$$

\text{4-(Ethanesulfonyl)cyclohexanone} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

$$

This method achieves a 65–75% yield and avoids over-alkylation common in direct amine synthesis.

Gabriel Synthesis with Subsequent Sulfonation

Amine Protection

Potassium phthalimide reacts with 4-bromocyclohexane (synthesized via bromination of cyclohexane) to form N-cyclohexylphthalimide, protecting the amine group during subsequent reactions:

$$

\text{4-Bromocyclohexane} + \text{C₆H₄(CO)₂NK} \rightarrow \text{N-(4-Bromocyclohexyl)phthalimide}

$$

Sulfonation and Deprotection

The bromine substituent is displaced by sodium ethanesulfinate in a nucleophilic substitution, followed by phthalimide removal via hydrazine:

$$

\text{N-(4-Bromocyclohexyl)phthalimide} + \text{NaSO₂CH₂CH₃} \rightarrow \text{N-(4-(Ethanesulfonyl)cyclohexyl)phthalimide} \xrightarrow{\text{NH₂NH₂}} \text{4-(Ethanesulfonyl)cyclohexan-1-amine}

$$

N-Methylation

The primary amine is methylated using iodomethane in a Hoffman alkylation, yielding the final product:

$$

\text{4-(Ethanesulfonyl)cyclohexan-1-amine} + \text{CH₃I} \rightarrow \text{this compound}

$$

This route offers superior regiocontrol but requires multiple purification steps, reducing overall yield to 50–60%.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Sulfonation → Reductive Amination | 65–75 | Fewer steps, high efficiency | Requires precise pH control |

| Gabriel Synthesis | Protection → Sulfonation → Methylation | 50–60 | Excellent regioselectivity | Multi-step, lower yield |

| Direct Alkylation | Cyclohexanamine → Sulfonation → Methylation | 40–50 | Simple reagents | Poor regiocontrol, side products |

Table 1: Comparison of preparation methods for this compound.

Industrial-Scale Production Considerations

Catalytic Efficiency

Palladium-catalyzed cross-coupling reactions have been explored to streamline sulfonation, though catalyst costs remain prohibitive for large-scale applications.

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Positioning the ethanesulfonyl group at position 4 requires steric directing groups or low-temperature conditions to minimize isomer formation.

Applications Linked to Synthesis

Medicinal Chemistry

The ethanesulfonyl group enhances binding to serine proteases, making the compound a candidate for protease inhibitor development.

Material Science

Functionalized cyclohexane derivatives serve as monomers in high-performance polymers, leveraging the sulfonyl group’s thermal stability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1041535-02-7)

- Structural Differences : Replaces the ethanesulfonyl group with an ethyl moiety and substitutes the N-methyl group with a thiophenmethyl group.

- Key Implications: The ethyl group reduces polarity compared to the sulfonyl group, likely decreasing water solubility.

N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1087351-23-2)

- Structural Differences : Features a trifluoromethyl (CF₃) group at the 4-position and an N-benzyl substituent.

- The benzyl substituent may confer higher lipophilicity, influencing pharmacokinetic properties like blood-brain barrier penetration .

N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine (CAS 1152712-15-6)

- Structural Differences : Substitutes the sulfonyl group with a methyl group and introduces a dimethoxyphenylethyl chain on the amine.

- The dimethoxyphenyl moiety could engage in hydrogen bonding or serve as a pharmacophore in receptor targeting .

Physicochemical and Pharmacokinetic Properties

| Property | 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine | 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine | N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine |

|---|---|---|---|

| Polarity | High (due to SO₂) | Moderate | Moderate (CF₃) |

| Solubility | Likely high in polar solvents | Low in water, higher in organic solvents | Moderate in DMSO/ethanol |

| Metabolic Stability | Enhanced (sulfonyl resists oxidation) | Moderate (ethyl/thiophene may undergo metabolism) | High (CF₃ and benzyl resist degradation) |

| Bioavailability | Potentially limited by high polarity | Improved via lipophilic groups | High due to lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.